3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol
Description
Properties
IUPAC Name |
3-(trifluoromethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)2-1-3-11-4-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPGZIYGNDDLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetylation Approach
The trifluoroacetylation of tetrahydro-2H-pyran derivatives represents a direct route to introduce the trifluoromethyl group at the 3-position of the pyran ring. A notable procedure involves the reaction of 2,2-difluoro-3-hydroxy-3-methyl-phenylbutan-1-one with 3,4-dihydro-2H-pyran in the presence of AlCl₃·6H₂O as a catalyst . The reaction proceeds at 40°C for 72 hours under inert conditions, yielding 2,2-difluoro-3-methyl-1-phenyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]butan-1-one with a 96% yield after purification via silica gel column chromatography (hexane/ethyl acetate = 10:1) . This method leverages the Lewis acidity of AlCl₃·6H₂O to facilitate the nucleophilic addition of the pyran oxygen to the carbonyl group, followed by ring closure.
The electronic effects of the trifluoromethyl group enhance the electrophilicity of the carbonyl carbon, promoting efficient cyclization. However, the prolonged reaction time (72 hours) and the need for anhydrous conditions may limit scalability for industrial applications.
Multi-Step Synthesis from L-Glutamic Acid
An alternative multi-step synthesis starting from L-glutamic acid has been reported, involving five sequential transformations . The process begins with the diazotization of L-glutamic acid using hydrogen chloride and sodium nitrite, followed by reduction with lithium aluminium hydride and subsequent protection with trifluoromethylsulfonic anhydride . The final step employs palladium(II) hydroxide under hydrogen atmosphere to deprotect intermediates and yield the target compound.
While this route demonstrates the versatility of amino acid precursors in heterocyclic synthesis, the lack of reported yields and the complexity of intermediate purification pose challenges for practical implementation. Additionally, the use of hazardous reagents like lithium aluminium hydride necessitates stringent safety protocols.
TiCl₄-Mediated Cyclization
TiCl₄ has been utilized as a mediator in the recyclization of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with 1,3-bis(trimethylsilyl) ethers . This cascade reaction involves conjugate addition, retro-Michael ring opening, and intramolecular nucleophilic attack to form 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans . Although the primary product is substituted at the 6-position, this methodology highlights the potential for positional isomerism control through careful selection of silyl ethers and reaction conditions.
For instance, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with 1,3-bis(trimethylsilyl) ether derivatives in the presence of TiCl₄ at room temperature produces enol-keto tautomers, with the enol form dominating in CDCl₃ solutions . This approach underscores the role of Lewis acids in modulating regioselectivity, though further optimization is required to direct substitution exclusively to the 3-position.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is recognized for its potential as a building block in the synthesis of novel therapeutics. Its lipophilicity, enhanced by the trifluoromethyl group, allows for improved membrane permeability, making it a candidate for drug design aimed at treating various diseases, including cancer and infectious diseases.
Case Studies
- Antileishmanial Activity : Research has indicated that compounds with similar structures to 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol exhibit significant activity against Leishmania species. For instance, derivatives of this compound have shown promising results in vitro against L. donovani, the causative agent of visceral leishmaniasis .
- VEGFR-2 Inhibitors : The compound's derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. These studies highlight the compound's potential in cancer therapy .
Organic Synthesis
Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it suitable for constructing more complex molecular architectures. This versatility is particularly useful in the synthesis of biologically active compounds.
Reactivity Studies
Research has focused on its interactions with different reactants, elucidating the mechanisms that govern its chemical behavior. Such studies are crucial for optimizing synthetic pathways and enhancing yields in laboratory settings.
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be utilized in developing advanced materials, including polymers with tailored functionalities. Its fluorinated nature enhances thermal stability and chemical resistance, making it suitable for applications in coatings and sealants.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties and Structural Features
Detailed Analysis of Key Differences
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound increases acidity of adjacent protons and reduces electron density on the ring, contrasting with the electron-donating -CH₃ groups in 3,3-dimethyltetrahydro-2H-pyran-4-ol. This affects reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents like -CF₃ and -CH₃ influence ring conformation. For instance, 3,3-dimethyltetrahydro-2H-pyran-4-ol exhibits restricted rotation due to methyl groups, whereas the target compound’s -CF₃ may induce similar steric hindrance .
Synthetic Routes
- The glucose-derived compound in uses a one-pot deprotection-cyclization strategy with camphorsulfonic acid, highlighting the role of acid catalysis in forming complex scaffolds . In contrast, the target compound likely requires fluorinated reagents (e.g., Ruppert-Prakash reagent) for -CF₃ introduction.
- Pyridalyl’s synthesis involves multi-step functionalization of aromatic rings, emphasizing the versatility of -CF₃ in agrochemical design .
Applications
- Biological Activity : Pyridalyl’s use as a pesticide underscores the role of -CF₃ in enhancing ligand-receptor interactions and resistance to degradation . The target compound may similarly improve pharmacokinetics in drug candidates.
- Chemical Reactivity : The iodine substituent in 3-iodo-5-(trifluoromethyl)pyridin-2-ol enables cross-coupling reactions, whereas the target compound’s -CF₃ group may favor electrophilic substitutions .
Biological Activity
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol is a compound of interest in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a tetrahydropyran ring with a trifluoromethyl group, which significantly influences its reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making compounds more bioavailable.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : There is evidence indicating that derivatives of this compound can inhibit specific pathways associated with inflammation.
- Potential in Cancer Therapy : Some studies have explored its role in synthetic lethality, particularly in BRCA1/2 mutant tumors, suggesting it may enhance the efficacy of existing chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to affect the biological activity significantly. For example, modifications to the tetrahydropyran ring or substituents on the aromatic systems can lead to variations in potency and efficacy. A study indicated that replacing the trifluoromethyl group with other substituents resulted in a marked loss of activity .
| Compound Variation | Efficacy (Emax) | Potency (EC50) |
|---|---|---|
| Original Compound | 0.17 | 10.6 μM |
| Methyl Substituted | 0.59 | 60 μM |
| Isopropyl Substituted | 0.95 | 5.7 μM |
| Phenyl Substituted | 0.84 | 0.82 μM |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various trifluoromethylated compounds, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Cancer Therapeutics : Research exploring the compound's role in cancer treatment revealed that it could potentiate the effects of cisplatin in specific cancer cell lines, indicating a synergistic effect that could be exploited for therapeutic purposes .
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with key proteins involved in inflammatory pathways and cellular proliferation.
Q & A
Basic: What are the key challenges in synthesizing 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent systems, and catalysts. For example, cyclization steps often demand anhydrous conditions and catalysts like Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates . Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) minimize side reactions during trifluoromethyl group introduction.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve yields in hydrogenation steps.
Reaction progress should be monitored via TLC or HPLC to adjust parameters in real time .
Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Structural confirmation requires a combination of:
- ¹³C NMR : To identify trifluoromethyl (-CF₃) chemical shifts (~110–125 ppm) and distinguish stereoisomers.
- 2D NMR (COSY, NOESY) : Maps coupling between protons to confirm chair conformations of the tetrahydropyran ring.
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas with <5 ppm error, critical for distinguishing regioisomers .
For crystalline derivatives, X-ray crystallography provides unambiguous stereochemical assignments .
Basic: What biological mechanisms are hypothesized for this compound in neurological studies?
The compound’s fluorinated structure suggests interactions with CNS targets:
- GABA receptor modulation : The tetrahydropyran ring mimics GABA’s bicyclic structure, potentially enhancing binding affinity.
- Lipid bilayer penetration : The CF₃ group increases lipophilicity, improving blood-brain barrier permeability.
In vitro assays (e.g., radioligand binding) are used to quantify receptor affinity, while in vivo models (e.g., rodent seizure tests) assess anticonvulsant activity .
Advanced: How do functional groups influence the reactivity of this compound in nucleophilic substitutions?
The hydroxyl (-OH) and CF₃ groups dictate reactivity:
- Hydroxyl group : Acts as a leaving group under Mitsunobu conditions (e.g., DIAD, PPh₃) for O-alkylation.
- CF₃ group : Electron-withdrawing effects activate adjacent carbons for SN2 reactions but deactivate aromatic rings toward electrophilic substitution.
Competing elimination pathways (e.g., E2) are minimized using bulky bases (e.g., DIPEA) in non-polar solvents .
Advanced: What analytical methods are recommended for quantifying impurities in this compound?
- HPLC-DAD/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted precursors, diastereomers).
- GC-MS : Detects volatile byproducts (e.g., trifluoroacetic acid) with electron-impact ionization.
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomeric excess (>98% ee) for stereoselective syntheses .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
- QSAR models : Correlate logP values (calculated via Molinspiration) with bioavailability.
- Docking simulations (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes for metabolic stability assessment.
- MD simulations (GROMACS) : Analyze membrane permeation rates based on free-energy profiles .
Basic: What protocols ensure the stability of this compound during storage?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the CF₃ group.
- Light protection : Amber vials minimize photodegradation of the tetrahydropyran ring.
- Moisture control : Use molecular sieves (3Å) in sealed containers .
Advanced: How can researchers address contradictions in reported pharmacological data for this compound?
Discrepancies in IC₅₀ values or receptor selectivity may arise from:
- Batch variability : Validate purity via NMR and HRMS for each batch.
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and cell lines (HEK293 vs. CHO).
- Meta-analysis : Cross-reference data from peer-reviewed journals and exclude studies lacking structural validation (e.g., unverified BenchChem sources) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
